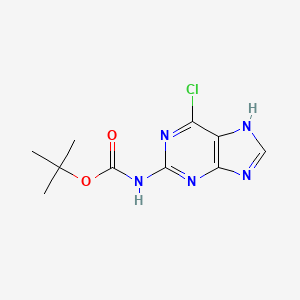

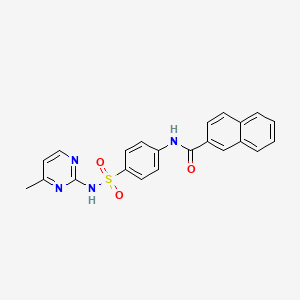

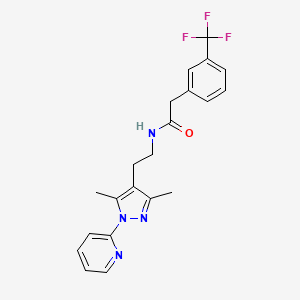

2-nitro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-nitro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide, also known as compound X, is a synthetic chemical compound that has gained attention in the scientific community due to its potential for use in drug development. The compound has been shown to exhibit promising pharmacological properties, making it a subject of interest for researchers looking to develop new therapeutic agents.

Scientific Research Applications

Synthesis of Heterocycles

- Efficient methods for synthesizing 2H-indazoles and quinazolines have been developed using compounds related to 2-nitro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide. This involves base-catalyzed tandem carbon-carbon and nitrogen-nitrogen bond formations, followed by further reactions to yield these heterocycles (Bouillon et al., 2008; Křupková et al., 2010).

Spectroscopic Characterization and Antimicrobial Activity

- Sulfonamide derivatives, similar to the target compound, have been characterized using spectroscopic techniques like FT-IR, 1H and 13C NMR, and X-ray diffraction. Such compounds have also been investigated for their antimicrobial activities (Demircioğlu et al., 2018).

Structural Analysis

- The crystal structures of compounds related to 2-nitro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide have been studied, revealing characteristic features and molecular interactions like hydrogen bonds in benzenesulfonamide derivatives (Główka et al., 1995).

Solid-Phase Synthesis Applications

- Benzenesulfonamide compounds have been used in solid-phase synthesis, serving as key intermediates in various chemical transformations to create diverse molecular structures (Fülöpová & Soural, 2015; Schütznerová & Krchňák, 2015).

Synthesis of Nitrobenzenesulfonamide Derivatives

- Research has focused on the synthesis of nitrobenzenesulfonamide derivatives for applications in various fields, such as the development of selective cytotoxic agents and anticancer drugs (Saari et al., 1991; Żołnowska et al., 2016).

Molecular Modeling and QSAR Studies

- Molecular modeling and QSAR (Quantitative Structure–Activity Relationships) studies have been conducted on sulfonamide derivatives for understanding their biological activities and potential therapeutic applications (Tomorowicz et al., 2020).

Mechanism of Action

Mode of Action

Based on the mode of action of similar compounds, it can be inferred that it might interact with its targets, leading to changes in the normal functioning of the targets .

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways, leading to downstream effects .

Result of Action

Similar compounds have been found to exhibit various biological activities .

properties

IUPAC Name |

2-nitro-N-[2-(6-phenylpyridazin-3-yl)oxyethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O5S/c23-22(24)16-8-4-5-9-17(16)28(25,26)19-12-13-27-18-11-10-15(20-21-18)14-6-2-1-3-7-14/h1-11,19H,12-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVQBVSJDTDHVBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

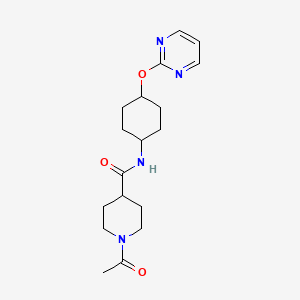

![N~1~-benzyl-N~1~-ethyl-2-(1-methyl-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl)acetamide](/img/structure/B2416165.png)

![N-[[5-(2-morpholin-4-ylethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2416169.png)

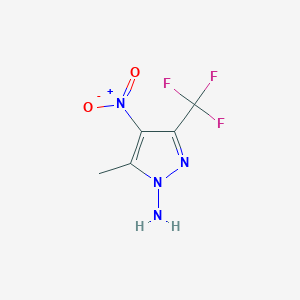

![2-[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid](/img/structure/B2416179.png)

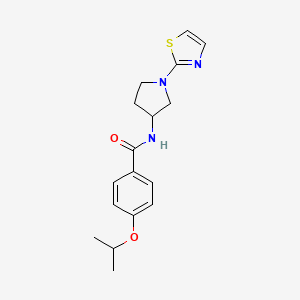

![N-[[1-(2-Phenylacetyl)pyrrolidin-3-yl]methyl]but-2-ynamide](/img/structure/B2416180.png)